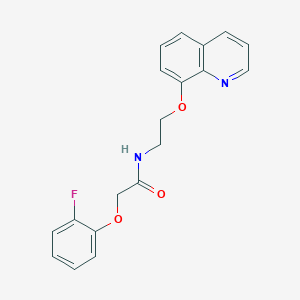

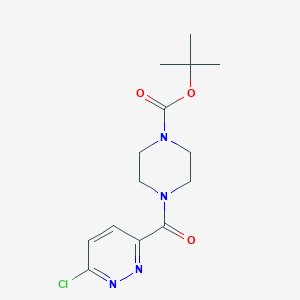

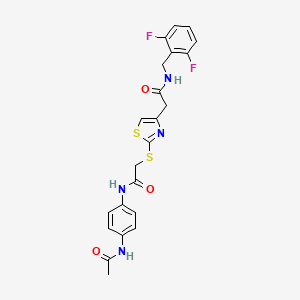

2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "FQFA" and is known for its unique chemical structure and properties. In

Scientific Research Applications

Anion Coordination and Molecular Geometry

Research indicates that derivatives of 2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide exhibit distinct spatial orientations influencing anion coordination. For instance, some stretched amide derivatives show a tweezer-like geometry facilitating channel-like structures through self-assembly, utilizing weak interactions (C–H⋯π and C–H⋯O). These structures are influenced by the protonation state of the amide, leading to different molecular geometries such as concave shapes or S-shaped geometries, which have implications for crystal engineering and molecular recognition processes (Kalita & Baruah, 2010).

Chemosensor Development

Derivatives have been synthesized for monitoring Zn2+ concentrations in living cells and aqueous solutions, showcasing remarkable fluorescence enhancement in the presence of Zn2+. These developments are crucial for biological and environmental monitoring, supported by theoretical calculations to understand the sensing mechanism. Such chemosensors can detect and quantify Zn2+ below the World Health Organization guideline levels in drinking water, demonstrating potential for practical monitoring systems (Park et al., 2015).

Structural Studies and Inclusion Compounds

Investigations into the structural aspects of isoquinoline derivatives related to 2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide have shown the ability to form gels or crystalline salts when treated with various mineral acids. These interactions are influenced by the anion's planarity, with non-planar anions facilitating gel formation. Such studies offer insights into the development of new materials with potential applications in drug delivery and materials science (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial and Antitubercular Activities

Some derivatives exhibit potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings are significant for developing new antitubercular agents, with studies showing low toxicity to mammalian cells and effectiveness in infected macrophage models. Such research underlines the potential for these compounds to provide alternative therapeutics for tuberculosis treatment (Pissinate et al., 2016).

Fluorescent Sensing for Metal Ions

Derivatives based on 2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide have been developed as fluorescent sensors for metal ions such as Zn2+ and Cd2+. These sensors show high selectivity and sensitivity, differentiating between Zn2+ and Cd2+ via distinct sensing mechanisms. This selectivity is crucial for applications in environmental monitoring and bioimaging, where accurate metal ion detection is necessary (Zhou et al., 2012).

properties

IUPAC Name |

2-(2-fluorophenoxy)-N-(2-quinolin-8-yloxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c20-15-7-1-2-8-16(15)25-13-18(23)21-11-12-24-17-9-3-5-14-6-4-10-22-19(14)17/h1-10H,11-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIOAGPQTYPBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NCCOC2=CC=CC3=C2N=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-fluorophenoxy)-N-(2-(quinolin-8-yloxy)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2679826.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)

![2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2679835.png)

![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2679838.png)

![2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid](/img/structure/B2679847.png)

![N-(4-fluorophenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2679849.png)